molecular formula C6H7NO4 B1613381 Ethyl 5-hydroxyisoxazole-3-carboxylate CAS No. 88393-81-1

Ethyl 5-hydroxyisoxazole-3-carboxylate

Cat. No.: B1613381
CAS No.: 88393-81-1
M. Wt: 157.12 g/mol
InChI Key: CDZUEOIXZYSNKF-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxyisoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Biochemical Analysis

Biochemical Properties

EHIC plays a role in biochemical reactions, particularly in the synthesis of isoxazoles . It interacts with various enzymes and proteins during these reactions. For instance, it acts as a dipolarophile in 1,3-dipolar cycloaddition reactions, a common method for synthesizing isoxazoles .

Cellular Effects

The cellular effects of EHIC are not well-studied. Isoxazole derivatives, which EHIC is a part of, have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . These effects suggest that EHIC may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of EHIC is largely related to its role in the synthesis of isoxazoles. In 1,3-dipolar cycloaddition reactions, EHIC, acting as a dipolarophile, interacts with 1,3-dipoles to form isoxazoles . This process involves binding interactions with biomolecules and can lead to changes in gene expression.

Metabolic Pathways

The specific metabolic pathways that EHIC is involved in are not well-known. Given its role in the synthesis of isoxazoles, it is likely that it interacts with enzymes or cofactors involved in these pathways .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxyisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, oxo derivatives, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ethyl 5-hydroxyisoxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 5-oxo-2H-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-5(8)11-7-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZUEOIXZYSNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)ON1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649478
Record name Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88393-81-1
Record name Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-hydroxy-1,2-oxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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